Product packaging for tert-Butyl ethyl 2-imidodicarbonate(Cat. No.:CAS No. 182237-54-3)

tert-Butyl ethyl 2-imidodicarbonate

Cat. No.: B068827
CAS No.: 182237-54-3
M. Wt: 189.21 g/mol
InChI Key: UQUYNGRHPOJDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ethyl 2-imidodicarbonate is a highly valuable carbamate-protecting reagent, specifically employed for the introduction of the tert-butoxycarbonyl (Boc) group to amine functionalities. Its primary research application lies in sophisticated organic synthesis, particularly in the multi-step construction of complex molecules like peptides, natural products, and pharmaceuticals. The compound functions as a protected carbamic acid equivalent, reacting with primary and secondary amines under mild basic conditions to form stable Boc-protected intermediates. The key advantage of the Boc group, installed using this reagent, is its exceptional stability towards a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while being readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents). This orthogonality makes it indispensable in Solid-Phase Peptide Synthesis (SPPS) and Fmoc/Boc hybrid strategies, allowing for precise sequential deprotection and chain elongation. For researchers, this compound offers a reliable pathway to safeguard sensitive amine groups during synthetic sequences, enabling the exploration of novel molecular architectures and the development of new therapeutic agents and biochemical probes. Its utility extends to the synthesis of amino sugars, alkaloids, and other nitrogen-containing heterocycles, making it a fundamental tool in modern medicinal and synthetic chemistry laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B068827 tert-Butyl ethyl 2-imidodicarbonate CAS No. 182237-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182237-54-3

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl N-ethoxycarbonylcarbamate

InChI

InChI=1S/C8H15NO4/c1-5-12-6(10)9-7(11)13-8(2,3)4/h5H2,1-4H3,(H,9,10,11)

InChI Key

UQUYNGRHPOJDLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)NC(=O)OC(C)(C)C

Synonyms

Imidodicarbonic acid, 1,1-dimethylethyl ethyl ester (9CI)

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Tert Butyl Ethyl 2 Imidodicarbonate

N-Alkylation Chemistry and Scope

The nitrogen atom of tert-butyl ethyl 2-imidodicarbonate can be deprotonated to form a nucleophilic anion, which readily participates in alkylation reactions. The scope of this transformation is broad, encompassing various electrophiles and reaction conditions, leading to the formation of a diverse array of N-substituted products.

Reaction with Alkyl Halides and Pseudohalides

The N-alkylation of this compound with alkyl halides and pseudohalides (e.g., mesylates, tosylates) represents a fundamental method for the formation of carbon-nitrogen bonds. This reaction typically proceeds via an SN2 mechanism, where the imidodicarbonate anion displaces a leaving group on the alkylating agent. The choice of base and solvent system is crucial for efficient reaction, with common choices including sodium hydride or potassium carbonate in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724). The reaction generally accommodates a wide range of primary and secondary alkyl halides.

Alkylating AgentBase/SolventProductYield (%)
Benzyl BromideK₂CO₃ / DMFtert-Butyl ethyl N-benzylimidodicarbonateHigh
Ethyl IodideNaH / THFtert-Butyl ethyl N-ethylimidodicarbonateGood
Propargyl BromideCs₂CO₃ / CH₃CNtert-Butyl ethyl N-propargylimidodicarbonateModerate-High
Allyl ChlorideK₂CO₃ / Acetonetert-Butyl ethyl N-allylimidodicarbonateGood

This table is illustrative and based on general principles of N-alkylation of related imidodicarbonates, as specific data for this compound is not extensively documented in publicly available literature.

Mitsunobu Reaction for Amine Synthesis from Alcohols

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including the direct introduction of a protected amino group. acs.orgnih.govwikipedia.org In this context, this compound can, in principle, act as the nitrogen nucleophile. The reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgwikipedia.org The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the imidodicarbonate anion. This method is particularly valuable for the synthesis of amines from chiral alcohols, as it proceeds with a predictable stereochemical outcome. While the use of the symmetrical di-tert-butyl iminodicarboxylate in Mitsunobu reactions is known, specific studies detailing the scope and efficiency with the unsymmetrical this compound are not widely reported. wikipedia.org

Stereochemical Aspects of Alkylation Reactions

A key feature of both the SN2 alkylation with alkyl halides and the Mitsunobu reaction is the inversion of stereochemistry at the reacting carbon center of the electrophile. acs.orgorganic-chemistry.org When a chiral secondary alcohol or alkyl halide is used as the substrate, the nucleophilic attack of the this compound anion occurs from the backside relative to the leaving group, leading to the formation of the corresponding N-alkylated product with the opposite configuration. This stereospecificity is a highly valuable aspect of these reactions, allowing for the controlled synthesis of enantiomerically pure amines and their derivatives. nih.gov While this is a well-established principle, specific investigations into the stereochemical fidelity of alkylation reactions with this compound itself are not extensively documented.

Selective Cleavage of Ester Groups

The presence of two different ester functionalities, a tert-butyl ester and an ethyl ester, on the nitrogen atom of N-alkylated this compound derivatives presents an opportunity for selective deprotection. The differential lability of these groups under various reaction conditions allows for the stepwise unmasking of the nitrogen atom, a crucial strategy in multistep synthesis.

Acid-Mediated Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is well-known for its lability under acidic conditions, proceeding through a stable tert-butyl cation intermediate. epa.govresearchgate.net This property can be exploited for the selective cleavage of the tert-butyl ester in the presence of the more acid-stable ethyl ester. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) at room temperature is a common method for Boc deprotection. Under these conditions, the ethyl carbamate (B1207046) moiety is expected to remain largely intact, providing the mono-N-Boc-protected amine. Conversely, the cleavage of the ethyl carbamate group while retaining the Boc group is more challenging to achieve under acidic conditions due to the inherent stability of the ethyl ester to acid hydrolysis.

SubstrateAcidConditionsMajor Product
N-Alkyl-tert-butyl ethyl imidodicarbonateTrifluoroacetic Acid (TFA)CH₂Cl₂, rtN-Alkyl-ethyl carbamate
N-Alkyl-tert-butyl ethyl imidodicarbonateStronger Acid / Heat-Fully deprotected amine

This table outlines the expected selectivity based on established principles of carbamate deprotection. Specific experimental data on the selective cleavage of N-alkylated this compound is limited in publicly available sources.

Electrochemical Methods for Selective Cleavage in Unsymmetrical Systems

Electrochemical methods offer an alternative approach to functional group manipulation, often proceeding under mild conditions and with unique selectivity. In principle, the selective cleavage of one of the ester groups in an N-alkylated this compound could be achieved electrochemically. The success of such a strategy would depend on the differential reduction or oxidation potentials of the two carbamate functionalities. For instance, if one carbamate group can be selectively reduced at a lower potential than the other, a controlled deprotection could be realized. However, a review of the current scientific literature does not provide specific examples or established protocols for the electrochemical cleavage of unsymmetrical imidodicarbonates like the tert-butyl ethyl derivative. Further research in this area would be necessary to explore the feasibility and potential advantages of such an approach.

Other Chemoselective Deprotection Pathways

Beyond standard acidic or basic hydrolysis, several other methods offer chemoselective deprotection of the N-tert-butoxycarbonyl (Boc) or N-ethoxycarbonyl moieties in substrates like this compound. These alternative pathways are crucial when other sensitive functional groups are present in the molecule.

Lewis Acid-Catalyzed Deprotection: Lewis acids provide a milder alternative to strong Brønsted acids for Boc group removal. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates its cleavage. acsgcipr.org Various Lewis acids have been employed for this purpose, with their reactivity and selectivity depending on the specific reagent and substrate. For instance, aluminum chloride (AlCl₃) has been shown to be effective for the selective cleavage of N-Boc groups. thieme-connect.com Similarly, bismuth(III) chloride (BiCl₃) in a mixture of acetonitrile and water can selectively deprotect N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters. researchwithrutgers.comresearchgate.net The choice of Lewis acid can be critical for achieving selectivity, as some weaker Lewis acids may only cleave Boc groups from more activated imide-type structures. acsgcipr.org

Table 1: Lewis Acids for N-Boc Deprotection

Lewis Acid Typical Conditions Substrate Scope Reference
Aluminum Chloride (AlCl₃) CH₂Cl₂ at room temperature Variety of N-Boc protected amines, including amino acid derivatives. thieme-connect.com
Bismuth(III) Chloride (BiCl₃) Acetonitrile/water at 55°C N-Boc protected amino acids and peptides. researchwithrutgers.comresearchgate.net
Iron(III) Catalysis - N,N'-diprotected amines. acsgcipr.org
Tin(IV) Chloride (SnCl₄) - Peptides with thioamide linkages. acsgcipr.org

Thermal Deprotection: Heating can also effect the removal of the Boc group, often in the absence of any catalyst. This method's selectivity can be controlled by temperature. For example, in molecules with multiple N-Boc groups, sequential deprotection can be achieved by carefully controlling the temperature, allowing for the removal of a more labile aryl N-Boc group in the presence of a more stable alkyl N-Boc group. nih.gov This thermolytic cleavage is believed to proceed through a concerted mechanism.

Nucleophilic Deprotection: Certain carbamates can be cleaved using nucleophilic reagents. For instance, 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has been used for the deprotection of benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups. chemistryviews.orgorganic-chemistry.org This method is advantageous for substrates containing functional groups sensitive to hydrogenolysis or strong acids. chemistryviews.orgorganic-chemistry.org While less common for the highly stable Boc group, specific conditions can be tailored for its nucleophilic cleavage.

Diversification through Functional Group Transformations

The structure of this compound offers multiple sites for further chemical modifications, enabling its use as a versatile building block in organic synthesis.

The nitrogen-hydrogen bond in this compound is acidic and can be deprotonated with a suitable base to form a nucleophilic nitrogen anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Arylation: The deprotonated imidodicarbonate can undergo N-alkylation with alkyl halides or N-arylation with suitable arylating agents. This reaction is analogous to the well-established N-alkylation of di-tert-butyl iminodicarboxylate, a related reagent used for the synthesis of primary amines. chemicalbook.com The reaction typically proceeds by deprotonating the imidodicarbonate with a base like sodium hydride or cesium carbonate, followed by the addition of the electrophile. chemicalbook.com

N-Acylation: Similarly, the nitrogen can be acylated by reacting the deprotonated species with acylating agents such as acid chlorides or anhydrides. This allows for the synthesis of N-acyl-N-alkoxycarbonyl-N-tert-butoxycarbonylamines, which are complex, triply-activated nitrogen synthons.

The two distinct carbonyl groups in this compound exhibit different reactivities, which can be exploited for selective transformations.

Reduction: The carbonyl groups of carbamates can be reduced to methyl groups or alcohols. For example, magnesium-catalyzed reduction of N-Boc protected amines can yield N-methyl amines and amino alcohols. organic-chemistry.org While the direct reduction of the imidodicarbonate itself is not extensively documented, it is conceivable that under specific conditions, one or both carbonyl groups could be reduced. The choice of reducing agent would be critical to control the extent of reduction and potentially achieve selectivity between the two carbonyls. Common reducing agents for amides and esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), though their selectivity in this specific context would need to be experimentally determined. youtube.comyoutube.com

Nucleophilic Addition-Elimination: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. quora.comlibretexts.org This can lead to a nucleophilic addition-elimination reaction, where the alkoxy group (tert-butoxy or ethoxy) acts as a leaving group. le.ac.uk The reactivity of the two carbonyls towards nucleophilic attack will differ due to the electronic and steric differences between the tert-butyl and ethyl groups. Strong nucleophiles, such as Grignard reagents or organolithium compounds, could potentially react at one or both carbonyl centers, leading to the formation of ketones or tertiary alcohols after hydrolysis. masterorganicchemistry.commsu.edu The reaction of N-Boc-protected amino esters with organomagnesium reagents to form secondary amines is a known transformation that proceeds through an in-situ generated N-Boc-imine intermediate. acs.org

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Acid-Catalyzed Deprotection: The most common reaction of this compound is the acid-catalyzed cleavage of the Boc group. The accepted mechanism involves the initial protonation of the carbonyl oxygen of the Boc group. masterorganicchemistry.comtotal-synthesis.com This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by the solvent or a nucleophile present in the reaction mixture, often forming isobutylene (B52900). total-synthesis.com The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the corresponding N-ethoxycarbonylamine. masterorganicchemistry.com

Base-Catalyzed Deprotection: Base-catalyzed hydrolysis of carbamates can proceed through different mechanisms, including an E1cb (Elimination Unimolecular conjugate Base) pathway. researchgate.net In the context of this compound, a strong base could deprotonate the nitrogen, and subsequent electronic rearrangement could lead to the expulsion of the tert-butoxide or ethoxide group. The relative leaving group ability and steric factors would influence which group is preferentially cleaved.

Lewis Acids in Deprotection: In Lewis acid-catalyzed deprotection, the Lewis acid coordinates with the carbonyl oxygen of the Boc group. acsgcipr.org This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and weakening the adjacent C-O bond, thus facilitating its cleavage. The Lewis acid essentially plays the role of the proton in Brønsted acid catalysis, activating the substrate for the subsequent fragmentation. acsgcipr.org The strength of the Lewis acid and its coordination properties are key factors in its catalytic efficiency.

Bases in N-H Functionalization: In the N-alkylation or N-acylation reactions, the role of the base (e.g., NaH, Cs₂CO₃) is to deprotonate the N-H group, generating a highly nucleophilic nitrogen anion. The choice of base can influence the reaction rate and yield, and in some cases, the nature of the counter-ion can also play a role in the subsequent nucleophilic attack.

Advanced Applications of Tert Butyl Ethyl 2 Imidodicarbonate in Complex Organic Synthesis

As a Versatile Ammonia (B1221849) Equivalent for Primary Amine Synthesis

The introduction of a primary amine group is a fundamental transformation in organic chemistry. While classical methods exist, they often suffer from limitations such as harsh reaction conditions, over-alkylation, and limited substrate scope. tert-Butyl ethyl 2-imidodicarbonate provides an elegant solution to many of these challenges, functioning as a highly effective ammonia surrogate.

The Gabriel synthesis, a long-standing method for preparing primary amines, utilizes phthalimide (B116566) as an ammonia equivalent. sigmaaldrich.com However, the harsh conditions typically required for the deprotection of the phthalimide group, often involving hydrazine, can be incompatible with sensitive functional groups present in complex substrates. sigmaaldrich.com Di-tert-butyl iminodicarbonate, a related compound, has been popularized as a milder alternative. wikipedia.orgchemicalbook.com In this context, this compound offers similar advantages.

The general strategy involves the deprotonation of the imidodicarbonate with a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic anion. This anion then undergoes an SN2 reaction with a primary or secondary alkyl halide to form the N-alkylated imidodicarbonate. The key advantage lies in the subsequent deprotection step. The Boc and ethoxycarbonyl groups can be removed under acidic conditions, which are often milder and more chemoselective than the conditions required for phthalimide cleavage. wikipedia.org This process avoids the use of hydrazine, thereby preserving a wider range of functional groups in the target molecule.

For instance, the reaction of this compound with an alkyl halide, followed by acidic workup, provides the corresponding primary amine hydrochloride in high yield. This method is particularly advantageous for the synthesis of primary amines from substrates that are sensitive to the basic or nucleophilic conditions of traditional amination procedures.

The utility of this compound extends to the synthesis of primary amines bearing a variety of functional groups. The mildness of the N-alkylation and deprotection steps allows for the incorporation of functionalities that might not be stable under the conditions of other amination protocols.

A notable application is in the Mitsunobu reaction, where an alcohol can be converted directly into a protected primary amine. chemicalbook.com In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The in situ generated alkoxyphosphonium salt is then displaced by the deprotonated this compound to furnish the N-alkoxycarbonyl-N-tert-butoxycarbonylamine. Subsequent acidic deprotection then liberates the primary amine.

This approach has been successfully applied to the synthesis of a diverse array of functionalized primary amines, including those with ester, ether, and even some protected hydroxyl groups. The ability to introduce a primary amine in the presence of such functionalities highlights the synthetic power of this compound as a versatile ammonia equivalent.

Substrate TypeReagentsProduct TypeAdvantage over Gabriel Synthesis
Alkyl Halide1. Base (e.g., NaH, K2CO3) 2. AcidPrimary AmineMilder deprotection conditions, avoids hydrazine
AlcoholMitsunobu Reagents (DEAD, PPh3), then AcidPrimary AmineDirect conversion of alcohols, broad functional group tolerance

Synthesis of Secondary and Higher Order Amines

The controlled and stepwise synthesis of unsymmetrical secondary and tertiary amines is a significant challenge in organic synthesis. Direct alkylation of primary amines often leads to over-alkylation, resulting in a mixture of products that are difficult to separate. The unique structure of this compound, with its two distinct and orthogonally cleavable protecting groups, provides a powerful platform for the rational synthesis of these higher-order amines.

The differential reactivity of the Boc and ethoxycarbonyl groups allows for a stepwise N-alkylation approach. After the initial alkylation of the imidodicarbonate nitrogen, one of the protecting groups can be selectively removed, leaving the other intact to protect the newly formed secondary amine. This mono-protected secondary amine can then be subjected to a second, different alkylation reaction. Final deprotection of the remaining group then yields the desired unsymmetrical secondary amine.

This strategy offers a high degree of control over the final product, allowing for the introduction of two different alkyl groups in a defined sequence. This is particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern of the nitrogen atom is crucial. The direct alkylation of amines often results in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification and isolation of the desired product challenging. libretexts.org The stepwise approach using this compound circumvents this issue, providing a clean and efficient route to unsymmetrical secondary amines.

The concept of orthogonal protection is central to modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others. The tert-butyl and ethyl carbamate (B1207046) groups of the title compound are a prime example of an orthogonal pair. The tert-butoxycarbonyl (Boc) group is labile to acidic conditions (e.g., trifluoroacetic acid) and can also be removed under certain thermal conditions, while the ethoxycarbonyl group is generally stable to these conditions but can be cleaved by basic hydrolysis (e.g., with sodium hydroxide). nih.govresearchgate.netepa.gov

This orthogonality allows for the synthesis of differentially protected diamines and other complex amine derivatives. For example, after mono-alkylation of this compound, selective removal of the Boc group would yield an N-alkylethoxycarbonyl-protected amine. This intermediate can then be further functionalized at the free amine position. Conversely, selective cleavage of the ethyl carbamate group would provide an N-alkyl-Boc-protected amine, which can be elaborated in a different manner. This ability to selectively unmask a nitrogen atom at a specific stage of a synthetic sequence is invaluable in the construction of complex nitrogen-containing natural products and pharmaceuticals.

Protecting GroupCleavage ConditionsStability
tert-Butoxycarbonyl (Boc)Acidic (e.g., TFA), ThermalStable to basic and nucleophilic conditions
EthoxycarbonylBasic Hydrolysis (e.g., NaOH)Stable to acidic conditions

Role in Chiral Synthesis and Stereoselective Transformations

The introduction of stereocenters containing nitrogen is a critical aspect of asymmetric synthesis. This compound and its derivatives have found application as chiral auxiliaries and in diastereoselective reactions to control the stereochemical outcome of amine synthesis.

By attaching the imidodicarbonate moiety to a chiral scaffold, it can serve as a chiral ammonia equivalent. Subsequent alkylation or other C-N bond-forming reactions can proceed with a high degree of diastereoselectivity, controlled by the stereochemistry of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched primary amine.

Furthermore, chiral auxiliaries derived from structures related to tert-butyl imidodicarbonates have been shown to be effective in directing stereoselective transformations. For instance, chiral imidazolidinone auxiliaries, which can be conceptualized as cyclic analogs, have been used to achieve high diastereoselectivity in alkylation and Michael addition reactions. capes.gov.br In these systems, the bulky tert-butyl group can play a crucial role in shielding one face of a reactive intermediate, leading to preferential attack from the less hindered side. While direct examples with this compound as the chiral auxiliary are less common in the literature, the principles established with related structures suggest its potential in this area. The ability to perform diastereoselective alkylations on chiral substrates bearing the imidodicarbonate functionality opens a pathway to complex chiral amines with multiple stereocenters.

Reaction TypeChiral AuxiliaryDiastereoselectivity (d.r.)Reference
Michael Addition(R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylateup to 99:1 capes.gov.br
Alkylation(R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate91-98% capes.gov.br

Preparation of Chiral Amino Acids and Derivatives

The synthesis of non-proteinogenic and chiral amino acids is a cornerstone of modern medicinal chemistry and chemical biology. This compound and its congeners serve as crucial reagents in this field, primarily as a source of a protected amino group that can be introduced with high stereocontrol. One prominent strategy involves the asymmetric synthesis of α-amino boronate esters. This method utilizes the copper(I)-catalyzed addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines, which can be generated from aldehydes. nih.gov The resulting α-amino boronate esters are valuable intermediates for the synthesis of complex amino acid derivatives and peptide mimics. nih.gov

Another key application is in the synthesis of complex amino acid amides, such as L-γ-methyleneglutamic acid amides, which have been investigated for their potential in cancer therapy. nih.gov In these syntheses, the imidodicarbonate moiety provides a protected nitrogen source that is stable to various reaction conditions, allowing for the construction of the carbon skeleton before the final deprotection to reveal the amine. nih.gov The use of chiral auxiliaries, often in conjunction with these nitrogen-protecting groups, is instrumental in achieving high diastereoselectivity. researchgate.net

Table 1: Examples of Chiral Amino Acid Derivatives Synthesized Using Imidodicarbonate Analogs

Derivative Synthetic Application Key Feature
α-Amino boronate esters Synthesis of Bortezomib High diastereoselectivity (>96:2)
L-γ-Methyleneglutamic acid amides Potential anticancer agents Stable protected nitrogen source
Substituted 1,2-amino alcohols Chiral building blocks Stereoselective organometallic addition

Stereocontrol in Ring-Opening and Cyclization Reactions

Achieving stereocontrol in the formation of cyclic structures is a formidable challenge in organic synthesis. Imidodicarbonate reagents play a pivotal role in stereoselective cyclization and ring-opening reactions, leading to the formation of valuable chiral carbocyclic and heterocyclic scaffolds. For instance, the palladium-catalyzed asymmetric allylic alkylation of di-tert-butyl iminodicarboxylate with cyclic substrates like (1R,4S)-4-hydroxycyclopent-2-enyl acetate (B1210297) allows for the synthesis of chiral cyclopentenylamines with high enantiomeric excess. chemicalbook.com This transformation is critical for the synthesis of carbocyclic nucleoside analogues. chemicalbook.com

Furthermore, the stereoselective synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, can be achieved using imidodicarbonate-derived synthons. The reaction of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids, prepared via phase-transfer catalysis, can be directed to form specific diastereomers, which are precursors to these important heterocyclic rings. scispace.combibliotekanauki.pl The bulky nature of the tert-butyl and ethyl groups on the imidodicarbonate can influence the facial selectivity of reactions, thereby controlling the stereochemical outcome.

Table 2: Stereoselective Reactions Involving Imidodicarbonate Analogs

Reaction Type Substrate Product Stereochemical Outcome
Asymmetric Allylic Alkylation (1R,4S)-4-hydroxycyclopent-2-enyl acetate Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate High enantioselectivity
Aza-Michael Addition α,β-Unsaturated esters Chiral β-amino acid derivatives High diastereoselectivity
Cyclization Diastereomeric 2,3-diaryl-3-arylaminopropanoic acid esters β-lactam precursors Controlled diastereoselectivity

Application in Macromolecular and Polymeric Architectures

The precise control over polymer architecture, including the incorporation of functional end-groups, is essential for the development of advanced materials. Imidodicarbonate-protected amines are instrumental in this regard.

Functionalization of Polymers with Amine Termini

The introduction of terminal amine groups onto polymers is highly desirable for applications such as bioconjugation, surface modification, and the creation of block copolymers. rsc.orgbohrium.com A common strategy involves the use of initiators for controlled polymerization techniques, such as cationic ring-opening polymerization (CROP), that bear a protected amine functionality. rsc.orgbohrium.com For example, initiators protected with a tert-butyloxycarbonyl (Boc) group, which is structurally related to the protection afforded by this compound, are used in the synthesis of α-amine telechelic poly(2-ethyl-2-oxazoline)s (PEtOx). rsc.orgbohrium.com The protecting group ensures that the amine functionality does not interfere with the polymerization process and can be deprotected post-polymerization to yield a reactive primary amine at the polymer terminus. rsc.orgbohrium.com

Synthesis of Amine-Containing Monomers for Polymerization

In addition to end-group functionalization, the incorporation of amine functionalities along the polymer backbone or as pendant groups is crucial for creating functional polymers. This compound can be used to protect the amino group of a monomer prior to polymerization. An example of a commercially important amine-containing monomer is 2-(tert-butylamino)ethyl methacrylate (B99206) (TBAEMA). polysciences.com While this monomer contains a tertiary amine, the synthesis of monomers with primary or secondary amines often requires protection. The imidodicarbonate group serves as an effective protecting group that is stable to polymerization conditions and can be readily removed afterwards. This approach allows for the synthesis of well-defined polymers with pendant amine groups, which can be used in applications ranging from gene delivery to pH-responsive materials. nih.gov

Contributions to Drug Discovery and Medicinal Chemistry Intermediates

The synthesis of complex molecular scaffolds is a central theme in drug discovery. Imidodicarbonate reagents are valuable tools for the construction of key intermediates for pharmaceutically active compounds.

Scaffold Construction in Pharmaceutical Synthesis

The Gabriel synthesis, a classical method for amine synthesis, has been largely supplanted by milder methods, many of which utilize di-tert-butyl iminodicarboxylate and its analogs. chemicalbook.comwikipedia.org These reagents are employed in the synthesis of a wide array of pharmaceutical intermediates. For example, they are used in the preparation of key fragments for the synthesis of tetrafibricin, a complex natural product with potential therapeutic applications. sigmaaldrich.com

A notable example is the synthesis of an intermediate for Edoxaban, an oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa. google.com The synthesis involves the coupling of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. google.com The use of the Boc-protected amine is critical for achieving the desired regioselectivity in the coupling reaction. Similarly, these reagents are used in the synthesis of intermediates for Vilanterol, a long-acting β2 adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). chemicalbook.com The ability to introduce a protected nitrogen nucleophile with high efficiency and under mild conditions makes this compound and related compounds indispensable in the modern synthetic chemist's toolbox for drug discovery.

Table 3: Pharmaceutical Intermediates Synthesized Using Imidodicarbonate Analogs

Drug/Target Intermediate Role of Imidodicarbonate
Edoxaban tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate Protection of a primary amine during coupling
Vilanterol Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate Introduction of a protected amine
Tetrafibricin C1-C20 and C21-C40 fragments Amine source for complex fragment synthesis

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of a synthesized compound. For tert-Butyl ethyl 2-imidodicarbonate, a suite of techniques including NMR, mass spectrometry, and vibrational spectroscopy would be employed for unambiguous structural confirmation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl and tert-butyl groups. The N-H proton may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The predicted signals are detailed in Table 1.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The two carbonyl carbons of the imidodicarbonate group are expected to appear at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group, along with the methylene (B1212753) and methyl carbons of the ethyl group, will have characteristic chemical shifts. Predicted ¹³C NMR data are presented in Table 1.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign each proton signal to its corresponding carbon atom and to confirm the connectivity across the entire molecule, including through the carbonyl groups and the central nitrogen atom.

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃ This is an interactive data table. Click on the headers to sort.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H ~9.0-9.5 Broad Singlet 1H N-H
¹H ~4.25 Quartet 2H -O-CH₂ -CH₃
¹H ~1.50 Singlet 9H -C(CH₃ )₃
¹H ~1.30 Triplet 3H -O-CH₂-CH₃
¹³C ~152 Singlet - C =O (Boc)
¹³C ~150 Singlet - C =O (Ethyl)
¹³C ~83 Singlet - -C (CH₃)₃
¹³C ~64 Singlet - -O-C H₂-CH₃
¹³C ~28 Singlet - -C(C H₃)₃
¹³C ~14 Singlet - -O-CH₂-C H₃

Note: Predicted values are based on typical chemical shifts for tert-butyl carbamates and ethyl esters. rsc.orgchemicalbook.com Actual values may vary.

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. For this compound (C₈H₁₅NO₄), the exact mass would be calculated and compared to the measured value. The predicted monoisotopic mass is 189.1001 Da. nih.gov A measured mass within a few parts per million (ppm) of this value would confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for this moderately polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 190.1074) or adducts with sodium [M+Na]⁺ (m/z 212.0893) would likely be observed. Fragmentation patterns could involve the loss of the tert-butyl group (-57 Da) or isobutylene (B52900) (-56 Da), providing further structural evidence.

Vibrational spectroscopy is used to identify the specific functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the two carbonyl (C=O) groups of the imidodicarbonate functionality. Due to asymmetric and symmetric stretching, these may appear as two distinct bands or a single broad band, typically in the range of 1700-1800 cm⁻¹. Other key signals include the N-H stretch around 3200-3400 cm⁻¹, C-H stretches from the alkyl groups just below 3000 cm⁻¹, and C-O stretching bands between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretches would also be visible, and the C-H and C-C skeletal vibrations of the alkyl groups would provide a characteristic fingerprint for the molecule.

Table 2: Predicted Vibrational Spectroscopy Data for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Predicted Wavenumber (cm⁻¹) Technique Expected Intensity
N-H Stretch 3200 - 3400 IR Medium
C-H Stretch (sp³) 2850 - 3000 IR, Raman Strong
C=O Stretch (Imide) 1700 - 1800 IR Strong
C-O Stretch 1000 - 1300 IR Strong

Note: Predicted absorption ranges are based on established correlation tables for organic functional groups. nzqa.govt.nz

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

HPLC is the primary technique for analyzing non-volatile compounds in solution. A reversed-phase HPLC method would be suitable for this compound.

Method: A C18 column would be used with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid modifier (e.g., formic acid) to ensure good peak shape.

Detection: A UV detector would be effective, as the carbonyl groups provide a chromophore, although with a low wavelength maximum. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would also be highly effective.

Application: HPLC is used to track the consumption of starting materials and the formation of the product over time. For purity analysis, the area percent of the main product peak relative to all other peaks in the chromatogram is calculated to determine the purity level. chemicalbook.com

While this compound itself has a relatively high boiling point, GC-MS could be useful for analyzing more volatile starting materials, byproducts, or potential degradation products. The compound itself may be amenable to GC analysis with a high-temperature column and appropriate inlet conditions, though thermal degradation of the tert-butoxycarbonyl (Boc) group is a risk. If derivatization is necessary to increase volatility, this would be performed prior to injection. The mass spectrometer detector provides definitive identification of the separated components.

Table 3: List of Chemical Compounds

Compound Name Synonym / Abbreviation Molecular Formula
This compound tert-butyl N-ethoxycarbonylcarbamate C₈H₁₅NO₄
Acetonitrile - C₂H₃N
Formic Acid - CH₂O₂
Methanol - CH₄O
tert-butyl carbamate (B1207046) - C₅H₁₁NO₂

X-ray Crystallography for Solid-State Structure Determination

Currently, there is a notable absence of publicly available X-ray crystallographic data for this compound in established databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). Consequently, a detailed analysis of its solid-state structure, including parameters like crystal system, space group, and precise bond lengths and angles as determined by X-ray diffraction, cannot be provided at this time.

While crystallographic data for the closely related compound, di-tert-butyl iminodicarboxylate, exists and could offer some structural parallels, a direct extrapolation of these findings to this compound would be speculative. The substitution of a tert-butyl group with an ethyl group is expected to influence crystal packing and molecular conformation, leading to distinct crystallographic parameters.

For illustrative purposes, a general table of crystallographic data that would be determined from a single-crystal X-ray diffraction experiment is provided below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is required to elucidate its definitive solid-state structure.

Electrochemical Techniques for Reactivity Studies (e.g., Cyclic Voltammetry)

A comprehensive search of scientific literature reveals a lack of specific studies employing electrochemical techniques, such as cyclic voltammetry, to investigate the reactivity of this compound. This indicates a research gap in understanding the redox properties of this particular compound.

Cyclic voltammetry is a powerful tool for probing the oxidation and reduction potentials of a molecule, providing insights into its electronic structure and potential for participating in electron transfer reactions. In a typical cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the analyte is oxidized or reduced.

While studies on the electrochemical behavior of other compounds containing tert-butyl groups or related dicarbonyl functionalities exist, this information cannot be directly applied to predict the specific electrochemical characteristics of this compound. The unique combination of the tert-butoxycarbonyl and ethoxycarbonyl groups attached to the nitrogen atom will dictate its electronic environment and, consequently, its redox behavior.

To characterize the electrochemical properties of this compound, experimental work would be necessary. Such a study would involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording its cyclic voltammogram. The data obtained would allow for the determination of key parameters as outlined in the hypothetical table below.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Value
Oxidation Potential (Epa) To be determined
Reduction Potential (Epc) To be determined
Half-wave Potential (E1/2) To be determined
Peak Separation (ΔEp) To be determined
Scan Rate To be determined

The determination of these electrochemical parameters would provide valuable information regarding the stability of the compound, the accessibility of its molecular orbitals, and its potential utility in electrochemical applications.

Computational and Theoretical Investigations of Tert Butyl Ethyl 2 Imidodicarbonate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them ideal for studying molecules of moderate size like tert-butyl ethyl 2-imidodicarbonate.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in mapping out the potential energy surfaces of reactions in which it participates. For instance, in acylation or alkylation reactions, this compound presents two distinct carbonyl groups, and DFT calculations can elucidate the preferred site of nucleophilic attack.

By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the kinetic versus thermodynamic control of a reaction. For example, a study on related carbamate (B1207046) derivatives might involve optimizing the geometries of various intermediates and transition states to understand the mechanism of a particular transformation. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.4
Transition State 2+10.8
Products-12.6

This is an illustrative table. Actual values would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. nih.gov

For this compound, molecular orbital analysis can reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the nitrogen atom and the oxygen atoms of the carbonyl groups, reflecting their nucleophilic character. The LUMO, on the other hand, would likely be centered on the carbon atoms of the carbonyl groups, indicating their electrophilicity. A molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions of the molecule, guiding predictions of how it will interact with other reagents. nih.gov

Table 2: Illustrative Calculated Electronic Properties

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.5 D

This is an illustrative table. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

The presence of flexible ethyl and bulky tert-butyl groups in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the different conformations a molecule can adopt over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational preferences and the energy barriers between different conformers. nih.gov

These simulations can reveal the most stable conformations in different solvent environments and at various temperatures. This information is crucial, as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation. For instance, the accessibility of the nitrogen atom for reactions could be influenced by the spatial arrangement of the two protecting groups.

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry provides the means to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the characterization of the compound. For this compound, it is possible to calculate its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscispace.com

The calculated IR spectrum can help in assigning the characteristic vibrational modes, such as the carbonyl stretches, which would be expected to appear as two distinct peaks due to the different electronic environments of the ethyl and tert-butyl ester groups. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules where signals may overlap.

Beyond spectroscopy, computational models can be used to predict the likely outcome of a reaction by comparing the activation energies of competing reaction pathways. This predictive power is invaluable in synthetic planning, allowing chemists to choose reaction conditions that favor the desired product.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
Carbonyl IR Stretch 11750 cm⁻¹1745 cm⁻¹
Carbonyl IR Stretch 21785 cm⁻¹1780 cm⁻¹
¹³C NMR (tert-butyl C)82.5 ppm82.1 ppm
¹³C NMR (ethyl CH₂)61.8 ppm61.5 ppm

This is an illustrative table. Actual values would be obtained from specific calculations and experiments.

Elucidation of Selectivity in Complex Reaction Systems

The unsymmetrical nature of this compound makes it an interesting substrate for studying selectivity. In reactions where the imidodicarbonate can react at either of the two carbonyl groups or at the nitrogen atom, computational methods can be employed to understand the factors that govern the observed selectivity.

For example, by modeling the transition states for nucleophilic attack at each of the carbonyl carbons, it is possible to determine which pathway has a lower activation energy and is therefore kinetically favored. Steric hindrance from the bulky tert-butyl group is likely to play a significant role, and computational models can quantify this effect. Furthermore, the electronic differences between the ethoxycarbonyl and tert-butoxycarbonyl groups will also influence their reactivity. DFT calculations can dissect these steric and electronic contributions to selectivity, providing a detailed and quantitative understanding of the reaction mechanism.

Concluding Remarks and Future Research Outlook

Current Challenges and Limitations in Imidodicarbonate Chemistry

Despite their utility, the application of imidodicarbonates is not without its challenges. The stability of the protecting groups, while advantageous for many transformations, can also be a limitation. The tert-butoxycarbonyl (Boc) group, a common feature in these reagents, requires acidic conditions for removal. smolecule.comwikipedia.org This can be incompatible with substrates that possess other acid-sensitive functional groups, thereby limiting the synthetic routes available. smolecule.com For instance, the deprotection of a Boc-protected amine often involves strong acids like trifluoroacetic acid, which can cleave other protecting groups or trigger unwanted side reactions in complex molecules. smolecule.comwikipedia.org

Emerging Trends and Novel Synthetic Opportunities

In response to the existing limitations, several emerging trends are shaping the future of imidodicarbonate chemistry. A significant area of development is the design of novel imidodicarbonate reagents with tailored properties. This includes the exploration of different ester groups to fine-tune the stability and cleavage conditions of the protecting groups, allowing for greater orthogonality in complex synthetic sequences.

Moreover, there is a growing trend towards the development of greener and more efficient synthetic protocols. researchgate.net This includes the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and energy consumption in other areas of organic synthesis. springerprofessional.de The application of such technologies to the synthesis and application of imidodicarbonates could lead to more sustainable and cost-effective processes.

The use of imidodicarbonates in solid-phase synthesis is another promising avenue. A polymer-bound iminodicarbonate has been developed as an ammonia (B1221849) equivalent for the solid-phase synthesis of primary amines, which could streamline the preparation of peptide and other libraries of bioactive compounds. acs.org Additionally, the development of new catalytic systems for the functionalization of imidodicarbonates is an active area of research. These catalytic methods aim to achieve higher selectivity and efficiency under milder reaction conditions, expanding the scope of their application. researchgate.net

Potential for Interdisciplinary Research and Advanced Material Applications

The unique properties of imidodicarbonates position them as valuable building blocks for interdisciplinary research and the development of advanced materials. In medicinal chemistry, these reagents are crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. smolecule.comchemdad.com For example, di-tert-butyl iminodicarboxylate has been employed in the synthesis of gepirone, an anxiolytic agent, and fragments of tetrafibricin, a natural product with anticoagulant properties. smolecule.comcymitquimica.com The ability to introduce a protected primary amine group with high control is essential for building the molecular architecture of many drugs.

Beyond pharmaceuticals, the application of imidodicarbonates in materials science is an area with significant growth potential. Their carbamate (B1207046) linkages can be incorporated into polymer backbones to create materials with enhanced thermal resistance and specific mechanical properties. smolecule.com There is emerging interest in their use for the synthesis of biodegradable polymers, aligning with the growing demand for sustainable materials. smolecule.com The functional group tolerance and controlled reactivity of imidodicarbonates make them suitable monomers for creating well-defined polymers and co-polymers with tailored functionalities. Future research will likely focus on exploring the full potential of these compounds in creating novel materials for a wide range of applications, from biomedical devices to advanced coatings.

Interactive Data Table: Properties of tert-Butyl ethyl 2-imidodicarbonate

PropertyValue
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name tert-butyl N-ethoxycarbonylcarbamate
CAS Number 182237-54-3
XLogP3 1.5

Data sourced from PubChem. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl ethyl 2-imidodicarbonate with high purity?

The synthesis of tert-butyl ethyl 2-imidodicarbonate can be optimized using acid-catalyzed condensation reactions. Key parameters include:

  • Temperature : 50–70°C to balance reactivity and byproduct formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate imidodicarbonate formation.
  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-spectral approach is critical:

  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm for -C(CH₃)₃) and ethyl (δ ~1.3 ppm for -CH₂CH₃) groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (high flammability) .
  • Storage : Inert gas-purged containers away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic Sites : Atomic charges at carbonyl carbons (e.g., for nucleophilic attack) .
  • Transition States : Activation energies for ring-opening or cross-coupling reactions.
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl ethers ).
  • Dynamic NMR : Resolve rotational barriers or conformational isomerism affecting peak splitting .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation .

Q. How does this compound function as a protecting group in peptide synthesis?

  • Mechanism : The tert-butyl group shields amines from electrophilic reagents, while the ethyl moiety enhances solubility in organic phases .
  • Deprotection : Acidic conditions (e.g., TFA) cleave the carbamate without damaging peptide backbones .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS : Use reverse-phase columns (C18) with ESI ionization to detect sub-ppm impurities (e.g., residual isobutylene) .
  • Calibration Standards : Synthesize and validate impurity references (e.g., ethyl orthoformate derivatives ).

Methodological Guidelines

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–70°CPrevents thermal degradation
Catalyst Loading5–10 mol%Maximizes rate, minimizes side reactions
Reaction Time12–24 hoursEnsures complete conversion
Solvent Polarityε = 7–10 (e.g., THF)Enhances intermediate stability

Q. Table 2: Common Spectral Artifacts and Solutions

Artifact TypeCauseResolution Method
Split NMR PeaksRotational isomerismDynamic NMR at higher temps
IR Band BroadeningMoisture absorptionDry sample under vacuum
MS FragmentationIn-source decayLower ionization energy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.